N-(2,4-difluorophenyl)-N'-(4-fluorobenzyl)ethanediamide
Description
This compound is a synthetic molecule characterized by its inclusion of fluorine atoms and benzyl groups. Such molecules are of interest due to their potential for forming stable crystalline structures and engaging in specific chemical reactions due to the presence of fluorine, which can significantly alter the molecule's properties and reactivity.
Synthesis Analysis
The synthesis of fluorinated compounds often involves the condensation reaction of fluorobenzoyl chloride with difluoroaniline, using standard synthetic procedures to achieve high yields. Such processes are exemplified in the synthesis of related compounds, where careful selection of starting materials and reaction conditions can lead to efficiently produced fluorinated benzamides (Hehir & Gallagher, 2023).
Molecular Structure Analysis
The molecular structure of fluorinated benzamides, including compounds similar to "N-(2,4-difluorophenyl)-N'-(4-fluorobenzyl)ethanediamide," often features co-planar aromatic rings linked by an amide group. This structure is stabilized by hydrogen bonds and various interactions such as C-H⋯F/O, contributing to the compound's crystalline structure and determining its reactivity and physical properties (Hehir & Gallagher, 2023).
Chemical Reactions and Properties
Fluorinated compounds typically exhibit unique reactivities due to the electron-withdrawing nature of fluorine atoms. They can participate in selective oxidation reactions, showing considerable efficiency and selectivity toward the formation of specific products (Kassaee et al., 2004). The presence of fluorine also affects the aggregation and complex formation in solid states, as demonstrated in crystal structure analyses of difluorobenzene derivatives (Mocilac et al., 2016).
properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2/c16-10-3-1-9(2-4-10)8-19-14(21)15(22)20-13-6-5-11(17)7-12(13)18/h1-7H,8H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXHLBWTVKKOTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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